molecular formula C9H17NO2S B13258252 3-Cyclopropylcyclohexane-1-sulfonamide

3-Cyclopropylcyclohexane-1-sulfonamide

Cat. No.: B13258252
M. Wt: 203.30 g/mol
InChI Key: YKQILYDOPQKDEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropylcyclohexane-1-sulfonamide is an organosulfur compound that belongs to the sulfonamide class Sulfonamides are characterized by the presence of a sulfonyl functional group attached to an amine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylcyclohexane-1-sulfonamide typically involves the reaction of cyclopropylcyclohexane with sulfonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate sulfonyl chloride, which then reacts with an amine to form the sulfonamide. Common bases used in this reaction include pyridine or triethylamine .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylcyclohexane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropylcyclohexane-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclopropylcyclohexane-1-sulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamides typically act as competitive inhibitors of enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition disrupts the production of folic acid, which is essential for DNA synthesis and cell division in bacteria .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A well-known sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim for its antibacterial effects.

    Sulfasalazine: Used in the treatment of inflammatory bowel disease.

Uniqueness

3-Cyclopropylcyclohexane-1-sulfonamide is unique due to its cyclopropyl and cyclohexane moieties, which can impart distinct chemical and biological properties compared to other sulfonamides. These structural features may influence its reactivity and interaction with biological targets .

Properties

Molecular Formula

C9H17NO2S

Molecular Weight

203.30 g/mol

IUPAC Name

3-cyclopropylcyclohexane-1-sulfonamide

InChI

InChI=1S/C9H17NO2S/c10-13(11,12)9-3-1-2-8(6-9)7-4-5-7/h7-9H,1-6H2,(H2,10,11,12)

InChI Key

YKQILYDOPQKDEF-UHFFFAOYSA-N

Canonical SMILES

C1CC(CC(C1)S(=O)(=O)N)C2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.